molecular formula C20H23N3O2 B7572921 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one

3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one

Katalognummer B7572921
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: JIEFEYKNGKFBAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one, also known as BMQ, is a synthetic quinazoline derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have promising results in scientific research for various applications, including cancer treatment, neurological disorders, and cardiovascular diseases.

Wirkmechanismus

The mechanism of action of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one is complex and involves multiple pathways. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to inhibit the activity of various enzymes such as topoisomerase II, protein kinase C, and phosphodiesterase, which are involved in cell proliferation, apoptosis, and signal transduction. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis. Activation of the AMPK pathway by 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to have various biochemical and physiological effects in scientific research studies. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by activating the caspase cascade and inhibiting the NF-kB pathway. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to reduce oxidative stress and inflammation in the brain by inhibiting the production of reactive oxygen species and cytokines. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to increase the production of nitric oxide in the endothelial cells, leading to vasodilation and improved blood flow.

Vorteile Und Einschränkungen Für Laborexperimente

3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been extensively studied in scientific research studies, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one in lab experiments. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. In addition, the optimal dosage and administration of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one for different therapeutic applications have not been established.

Zukünftige Richtungen

There are several future directions for the scientific research of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one. One potential direction is to further investigate the potential therapeutic applications of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one in cancer treatment, neurological disorders, and cardiovascular diseases. Another direction is to explore the synergistic effects of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one with other therapeutic agents, such as chemotherapy, radiation therapy, and other neuroprotective agents. Furthermore, future research could focus on optimizing the synthesis method of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one to improve its yield and purity and to develop new analogs of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one with improved therapeutic properties.

Synthesemethoden

3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-quinazolinone with benzylmethylamine and 2-chloro-1,3-propanediol. The reaction is carried out under reflux in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one in a pure form. This synthesis method has been optimized to achieve a high yield of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one with good purity.

Wissenschaftliche Forschungsanwendungen

3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one is in cancer treatment. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer treatment, 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Furthermore, 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been studied for its potential applications in cardiovascular diseases such as hypertension and atherosclerosis. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to have vasodilatory effects by increasing the production of nitric oxide in the endothelial cells. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to reduce the formation of foam cells and inhibit the proliferation of smooth muscle cells in the arterial walls, making it a potential therapeutic agent for the prevention and treatment of atherosclerosis.

Eigenschaften

IUPAC Name

3-[3-[benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-21-19-11-7-6-10-18(19)20(25)23(15)14-17(24)13-22(2)12-16-8-4-3-5-9-16/h3-11,17,24H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEFEYKNGKFBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CN(C)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.